

Spectroscopic Profile of Corchoionoside C: A Technical Guide

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Compound of Interest

Compound Name: Corchoionoside C

Cat. No.: B188555

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Introduction

Corchoionoside C, also known as (6S,9S)-Roseoside, is a naturally occurring ionone glucoside found in various plants, including *Corchorus olitorius* and *Capparis spinosa*.^[1] As a member of the megastigmmane glycoside family, **Corchoionoside C** has garnered interest for its potential biological activities, including the inhibition of histamine release.^[1] The structural elucidation of such natural products is fundamentally reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data of **Corchoionoside C** and the experimental protocols typically employed for its characterization.

Chemical Structure

- IUPAC Name: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one^[2]
- Molecular Formula: C₁₉H₃₀O₈^[2]
- Molecular Weight: 386.44 g/mol
- CAS Number: 185414-25-9^[2]

Spectroscopic Data

The definitive structural analysis of **Corchoionoside C** is achieved through the detailed interpretation of its NMR and MS data.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **Corchoionoside C**.

Ionization Mode	m/z	Fragment/Ion
ESI ⁻	385	[M-H] ⁻
ESI ⁻	153	[Fragment]

Table 1: Mass Spectrometry Data for **Corchoionoside C**. Data sourced from publicly available spectral information.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeleton of the molecule, respectively. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	2.22	d	17.0
2.59	d	17.0	
4	5.90	s	
7	5.83	dd	16.0, 6.5
8	5.75	dd	16.0, 6.5
9	4.41	m	
10	1.29	d	6.5
11	1.05	s	
12	1.00	s	
13	1.95	s	
1'	4.35	d	7.5
2'	3.20	m	
3'	3.35	m	
4'	3.28	m	
5'	3.38	m	
6'	3.88	dd	12.0, 2.0
3.69	dd	12.0, 5.5	

Table 2: ^1H NMR Spectroscopic Data of **Corchoionoside C**. ^{13}C NMR Spectroscopic Data (125 MHz, CD_3OD)

Position	δC (ppm)	Position	δC (ppm)
1	49.8	11	24.5
2	50.1	12	23.4
3	200.9	13	19.5
4	127.0	1'	102.5
5	166.0	2'	75.0
6	80.0	3'	78.0
7	135.0	4'	71.6
8	131.9	5'	77.9
9	75.0	6'	62.7
10	21.9		

Table 3: ^{13}C NMR Spectroscopic Data of **Corchoionoside C**.

Experimental Protocols

The isolation and spectroscopic analysis of **Corchoionoside C** involve a series of well-established procedures in natural product chemistry.

Isolation of Corchoionoside C

A general procedure for the isolation of ionone glucosides like **Corchoionoside C** from plant material is as follows:

- **Extraction:** The dried and powdered plant material (e.g., leaves of *Corchorus olitorius*) is exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol

(n-BuOH), to separate compounds based on their polarity. **Corchoionoside C**, being a glycoside, is typically enriched in the n-BuOH fraction.

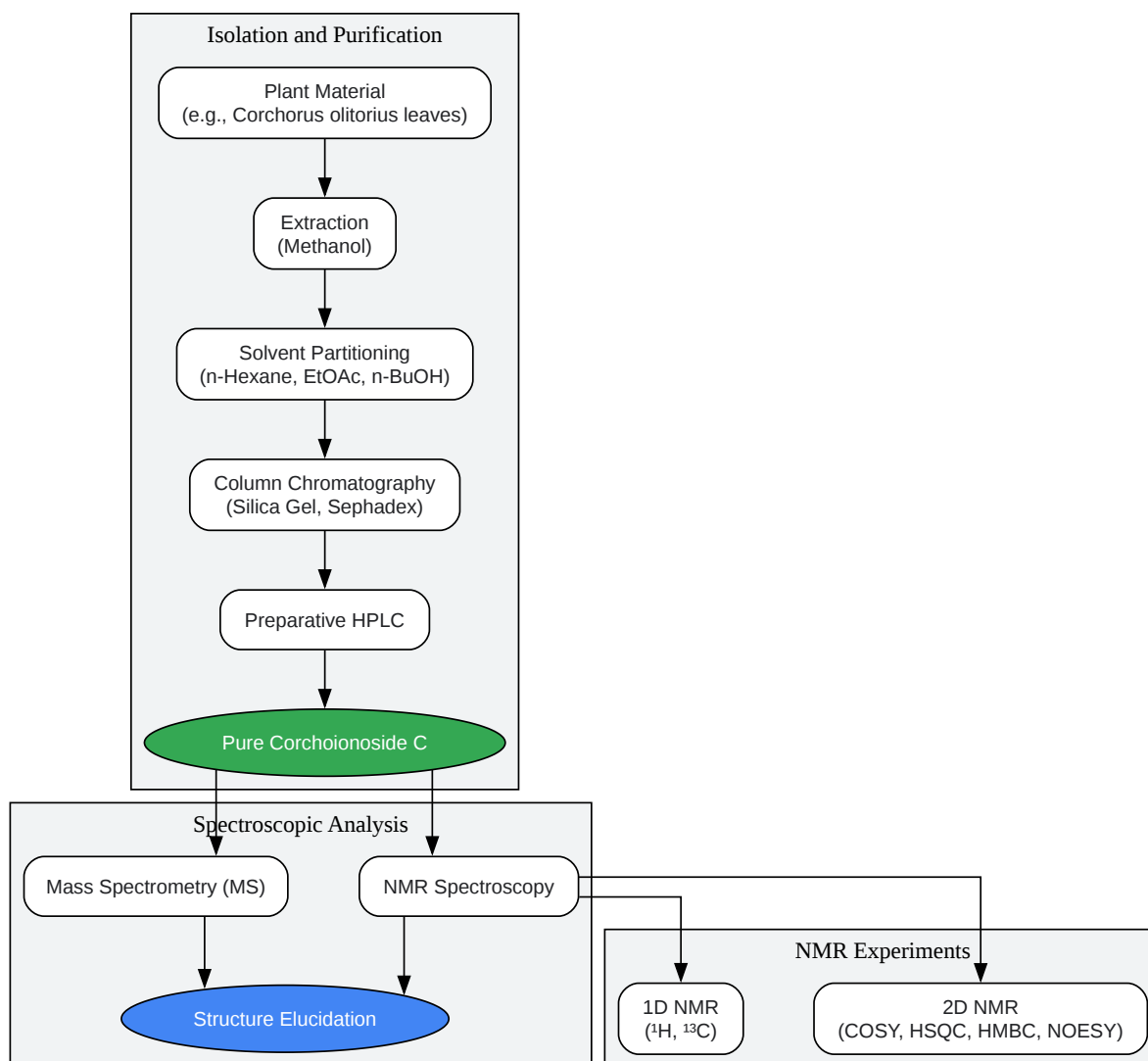
- **Chromatographic Separation:** The n-BuOH fraction is subjected to a series of column chromatography steps. This often begins with a coarse separation on a silica gel column, followed by further purification using more advanced techniques like Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the isolated compound.
- **NMR Spectroscopy:**
 - **Sample Preparation:** A few milligrams of the purified **Corchoionoside C** are dissolved in a deuterated solvent, typically methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($DMSO-d_6$), in a 5 mm NMR tube.
 - **1D NMR:** 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
 - **2D NMR:** A suite of 2D NMR experiments is performed to establish the structure:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin couplings within the molecule.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** To determine the stereochemistry of the molecule by identifying protons that are close in space.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Corchoionoside C**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Corchoionoside C**.

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